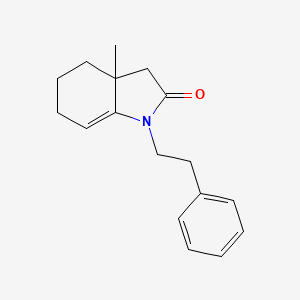![molecular formula C20H23NO B12611920 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine CAS No. 917957-67-6](/img/structure/B12611920.png)
1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a vinyl group, which is further substituted with a benzyloxymethyl-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine typically involves the reaction of a pyrrolidine derivative with a vinyl-substituted benzyloxymethyl-phenyl compound. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the vinyl group and the benzyloxymethyl-phenyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can be employed for reduction.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxymethyl-phenyl group may facilitate binding to hydrophobic pockets, while the vinyl group can participate in covalent interactions with nucleophilic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-[1-(2-Benzyloxymethyl-phenyl)-ethyl]-pyrrolidine
- 1-[1-(2-Benzyloxymethyl-phenyl)-propyl]-pyrrolidine
Uniqueness: 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine is unique due to the presence of the vinyl group, which imparts distinct reactivity and binding properties compared to its ethyl and propyl analogs. The vinyl group allows for additional chemical modifications and interactions, making this compound a versatile tool in various research applications .
Propiedades
Número CAS |
917957-67-6 |
|---|---|
Fórmula molecular |
C20H23NO |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-[1-[2-(phenylmethoxymethyl)phenyl]ethenyl]pyrrolidine |
InChI |
InChI=1S/C20H23NO/c1-17(21-13-7-8-14-21)20-12-6-5-11-19(20)16-22-15-18-9-3-2-4-10-18/h2-6,9-12H,1,7-8,13-16H2 |
Clave InChI |
HEJOPQVEDFSIRK-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1COCC2=CC=CC=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)
![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)
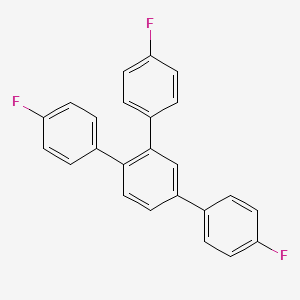
![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)
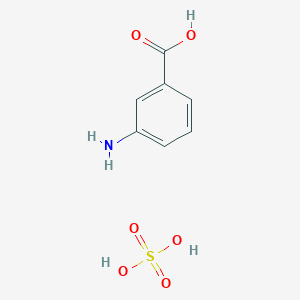

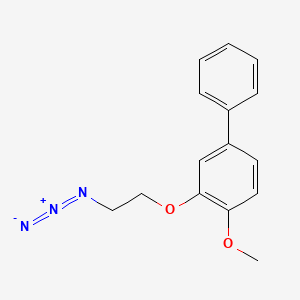
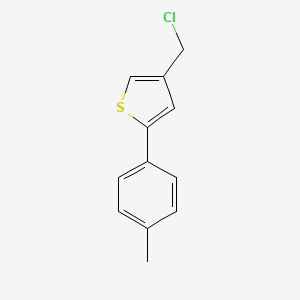
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
